6-Joe SE
Descripción
Historical Context and Evolution of Xanthene Dyes in Labeling Technologies
The history of fluorescent dyes in biological research traces back to the synthesis of fluorescein (B123965) by Adolf von Baeyer in 1871 sigmaaldrich.comaatbio.comresearchgate.netmedchemexpress.comcreativebiomart.net. Fluorescein, with its intense yellow-green fluorescence, laid the groundwork for the development of a vast family of xanthene-based fluorophores aatbio.comcreativebiomart.net. Early applications of fluorescein in biology included its use as a tracer and later, in the mid-20th century, its conjugation to antibodies for immunofluorescence microscopy, a technique that revolutionized the visualization of cellular components aatbio.com.
The evolution of xanthene dyes involved chemical modifications to alter their spectral properties, improve photostability, and introduce reactive groups for conjugation to biomolecules. This led to the development of dyes spanning a wide range of colors, including the rhodamine series, which generally emit at longer wavelengths than fluorescein derivatives aatbio.comresearchgate.net. Modifications to the fluorescein core, such as halogenation and the addition of methoxy (B1213986) groups, resulted in dyes with altered spectral characteristics and improved performance in specific applications. JOE, the parent dye of 6-JOE SE, represents such a modification, incorporating chlorine and methoxy substituents creative-bioarray.com. The development of reactive forms like succinimidyl esters was crucial for enabling straightforward covalent labeling of amine-containing biomolecules, expanding the applicability of these dyes in various biochemical and cellular assays biocompare.com. This compound emerged as a valuable tool within this evolving landscape, offering a distinct spectral signature and reactivity for specific labeling needs.
Significance of this compound in Modern Molecular and Cellular Investigations
The significance of this compound in modern molecular and cellular investigations stems primarily from its properties as a fluorescent label. Its distinct excitation and emission spectra allow it to be used in multi-color experiments alongside other fluorophores with different spectral profiles, enabling the simultaneous detection of multiple targets scbt.com. The succinimidyl ester functional group is highly reactive towards primary amines found in lysine (B10760008) residues of proteins and at the 5'-amino modifications commonly introduced into synthetic oligonucleotides, facilitating stable covalent conjugate formation creative-bioarray.comchemicalbook.com.
While suitable for protein labeling creative-bioarray.comfishersci.ieaatbio.comscbt.com, this compound has found particular prominence in the labeling of oligonucleotides creative-bioarray.comunivr.itchemicalbook.com. This application is critical in numerous molecular biology techniques that rely on fluorescently labeled DNA or RNA probes for detection and quantification. Its use contributes to the sensitivity and specificity of these assays, which are fundamental in diverse areas of biomedical research, including gene expression analysis, diagnostics, and functional genomics.
Overview of Research Trajectories for this compound and Related Fluorescent Conjugates
The primary research trajectory for this compound revolves around its application as a fluorescent label for oligonucleotides. This has made it a traditional fluorophore in automated DNA sequencing, where different dyes are used to label the terminators or primers for each nucleotide, allowing for the identification of the DNA sequence based on the emitted fluorescence color bris.ac.ukunivr.it.
Beyond sequencing, 6-JOE-labeled oligonucleotides are widely employed in real-time PCR as components of fluorogenic probes, such as TaqMan probes creative-bioarray.com. In this application, the fluorescence of 6-JOE is typically quenched by a dark quencher molecule on the same oligonucleotide. During PCR amplification, the probe is cleaved, separating the dye from the quencher and resulting in increased fluorescence that is proportional to the amount of amplified DNA. This enables real-time monitoring and quantification of DNA synthesis.
Research has also explored the spectral and photophysical properties of JOE-labeled oligonucleotide conjugates, investigating factors such as the position of the carboxy group (comparing 5- and 6-isomers), the nature of the linker arm used for conjugation, and the influence of adjacent nucleotides on fluorescence quantum yield and lifetime bris.ac.ukbiocompare.com. For instance, studies have shown that the fluorescence quantum yield and lifetime of JOE-labeled oligonucleotides can be influenced by the flexibility of the linker and the presence of guanine (B1146940) residues in close proximity to the dye bris.ac.ukbiocompare.com. Specifically, the 6-isomer (derived from this compound) can exhibit slightly different spectral properties compared to the 5-isomer bris.ac.uk. While oligonucleotide labeling is the most prominent application, the amine reactivity of this compound also makes it suitable for conjugating to other amine-containing biomolecules, though detailed research findings on specific protein or cellular structure labeling applications using this compound were less extensively highlighted in the available literature compared to its use in nucleic acid technologies biocompare.comchemicalbook.com.
| Property | Value | Source(s) |
| Excitation Maximum | ~520 nm | bris.ac.ukcreative-bioarray.comaatbio.comunivr.it |
| Emission Maximum | ~545-550 nm | bris.ac.ukcreative-bioarray.comaatbio.comunivr.it |
| Molecular Weight | 602.33 - 602.34 g/mol | sigmaaldrich.comunivr.itaatbio.com |
| Reactivity | Amine-reactive (Succinimidyl Ester) | creative-bioarray.comsigmaaldrich.comfishersci.iechemicalbook.comaatbio.com |
| Appearance | Red solid | univr.it |
| Solubility | Soluble in DMSO, DMF; Slightly soluble in water | sigmaaldrich.comunivr.it |
Structure
3D Structure
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17Cl2NO11/c1-37-15-8-13-23(19(28)21(15)33)39-24-14(9-16(38-2)22(34)20(24)29)27(13)12-7-10(3-4-11(12)26(36)40-27)25(35)41-30-17(31)5-6-18(30)32/h3-4,7-9,33-34H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVBVONAGUSCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17Cl2NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659725 | |
| Record name | 1-[(4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113394-23-3 | |
| Record name | 1-[(4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodimethoxycarboxyfluorescein-NHS ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 6 Joe Se
Synthetic Pathways for 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein (6-JOE)
The synthesis of the 6-JOE fluorophore is a multi-step process that requires careful control of reaction conditions to achieve desirable yields and purity. Traditional methods have been refined over time to improve efficiency and facilitate the separation of the resulting isomers.
Traditional Synthesis Approaches and Yield Optimization Strategies
Yield optimization strategies primarily focus on the purity of starting materials, precise control of reaction temperatures, and the choice of catalysts and solvents. For instance, the use of methanesulfonic acid and tin(IV) chloride as catalysts in the final condensation step has been shown to be effective. Post-reaction purification techniques, such as flash chromatography on neutral alumina, are also critical for isolating the desired product from byproducts and unreacted starting materials.
Isomeric Purity and Separation Techniques for 5- and 6-Isomers of JOE
The condensation of 2-chloro-4-methoxyresorcinol with trimellitic anhydride (B1165640) inherently produces a mixture of the 5- and 6-carboxy isomers of JOE. As these isomers can exhibit subtle differences in their conjugation reactivity and the properties of the resulting labeled biomolecules, their separation is often necessary for applications requiring high homogeneity.
A highly effective method for the separation of the 5- and 6-isomers of JOE involves their conversion to pentafluorophenyl (PFP) esters after protecting the 3' and 6' phenolic hydroxyl groups with cyclohexylcarbonyl (Chc) groups. This derivatization strategy allows for the straightforward chromatographic separation of the isomers on a large scale. The use of the cyclohexylcarbonyl protecting group is particularly advantageous as it facilitates a more efficient separation compared to other acyl protecting groups like pivaloyl.
The general workflow for this separation is as follows:
Protection: The mixture of 5- and 6-JOE isomers is treated with cyclohexanecarboxylic anhydride in pyridine (B92270) to form the 3',6'-O-bis(cyclohexylcarbonyl) derivatives.
Esterification: The protected isomers are then reacted with pentafluorophenol (B44920) to yield a mixture of the corresponding PFP esters.
Chromatographic Separation: The resulting mixture of PFP esters can then be readily separated by column chromatography on silica (B1680970) gel.
This method provides a robust and scalable approach to obtaining isomerically pure 5-JOE and 6-JOE, which can then be used for subsequent derivatizations, including the synthesis of the succinimidyl ester.
Conversion to the Succinimidyl Ester (SE) Form
The carboxylic acid group of 6-JOE is not inherently reactive towards primary amines. To render it suitable for conjugation with biomolecules, it is typically converted into a more reactive succinimidimidyl ester (SE). This transformation is a critical step in the production of amine-reactive fluorescent labels.
Reagents and Reaction Conditions for Amine-Reactive Conjugation
The conversion of the carboxylic acid of 6-JOE to its succinimidyl ester is generally achieved through a carbodiimide-mediated coupling reaction. Common reagents for this transformation include:
N-hydroxysuccinimide (NHS): This compound provides the succinimidyl moiety that activates the carboxylic acid.
A carbodiimide (B86325) coupling agent: Such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). These reagents facilitate the formation of an active O-acylisourea intermediate, which then reacts with NHS to form the stable NHS ester.
The reaction is typically carried out in an anhydrous organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to prevent premature hydrolysis of the activated ester. The resulting 6-JOE SE is a moisture-sensitive compound and should be stored under desiccated conditions to maintain its reactivity.
| Reagent | Role |
| 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein (6-JOE) | Starting material with the carboxylic acid to be activated. |
| N-hydroxysuccinimide (NHS) | Provides the succinimidyl group for activation. |
| N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) | Carbodiimide coupling agent to facilitate the reaction. |
| Anhydrous Organic Solvent (e.g., DMF, DCM) | Reaction medium to prevent hydrolysis. |
Factors Influencing Conjugation Yields and Efficiency
The efficiency of the conjugation reaction between this compound and a primary amine-containing molecule is influenced by several key factors:
pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. At lower pH values, the amine group is protonated and thus less nucleophilic, leading to a decreased reaction rate. Conversely, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and reduces the conjugation yield.
Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are commonly used for NHS ester conjugation reactions.
Concentration of Reactants: The concentrations of both the this compound and the amine-containing molecule can impact the reaction efficiency. Higher concentrations generally lead to faster reaction rates. However, for labeling proteins, a protein concentration of at least 2 mg/mL is recommended for optimal results.
Solvent: While the conjugation reaction is typically carried out in an aqueous buffer, this compound is often first dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture. The use of high-quality, amine-free solvents is important to prevent unwanted side reactions.
Temperature and Incubation Time: Conjugation reactions are often performed at room temperature for 1-4 hours or at 4°C overnight. The optimal temperature and time will depend on the specific reactants and their stability.
| Factor | Optimal Condition/Consideration | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. |
| Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Avoids competition from amine-containing buffers like Tris. |
| Concentration | High reactant concentrations; Protein >2 mg/mL | Increases reaction rate and efficiency. |
| Solvent | High-purity, amine-free DMSO or DMF for stock solutions | Ensures solubility and prevents side reactions. |
| Temperature | Room temperature or 4°C | Balances reaction rate and stability of reactants. |
Synthesis and Utility of Alternative 6-JOE Derivatives
Beyond the widely used succinimidyl ester, other derivatives of 6-JOE have been synthesized to cater to specific applications, most notably in the field of oligonucleotide synthesis and bioorthogonal chemistry.
One of the most significant alternative derivatives is 6-JOE phosphoramidite (B1245037) . Phosphoramidites are the building blocks used in automated solid-phase oligonucleotide synthesis. The synthesis of 6-JOE phosphoramidite involves attaching a phosphoramidite moiety to the 6-JOE core, often via a linker arm such as 6-aminohexanol or 4-trans-aminocyclohexanol. This allows for the direct incorporation of the JOE dye at a specific position within a synthetic DNA or RNA strand during its automated synthesis. This is particularly useful for creating fluorescently labeled probes for applications such as real-time PCR and DNA sequencing.
More recently, with the advent of click chemistry, azide (B81097) and alkyne derivatives of 6-JOE have been developed. These derivatives enable the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling biomolecules. For example, a 6-JOE alkyne can be "clicked" onto a biomolecule that has been modified to contain an azide group. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for labeling complex biological systems.
| Derivative | Synthetic Approach | Utility |
| 6-JOE Phosphoramidite | Attachment of a phosphoramidite group, often via a linker arm, to the 6-JOE core. | Direct incorporation of the JOE label into synthetic oligonucleotides for applications like real-time PCR and DNA sequencing. |
| 6-JOE Azide/Alkyne | Introduction of an azide or alkyne functional group onto the 6-JOE molecule. | Bioorthogonal labeling of biomolecules via "click chemistry," offering high specificity and efficiency. |
Compound Name Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, succinimidyl ester |
| 6-JOE | 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein |
| 5-JOE | 5-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein |
| FAM | Fluorescein (B123965) |
| TAMRA | Tetramethylrhodamine |
| ROX | Carboxy-X-rhodamine |
| NHS | N-hydroxysuccinimide |
| DCC | N,N'-dicyclohexylcarbodiimide |
| DIC | N,N'-diisopropylcarbodiimide |
| DMF | Dimethylformamide |
| DCM | Dichloromethane |
| DMSO | Dimethyl sulfoxide (B87167) |
| PFP | Pentafluorophenyl |
| Chc | Cyclohexylcarbonyl |
| Tris | Tris(hydroxymethyl)aminomethane |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |
| CuAAC | Copper(I)-catalyzed azide-alkyne cycloaddition |
Phosphoramidite Reagents for Oligonucleotide Labeling
The most common method for incorporating fluorescent dyes like 6-JOE into synthetic oligonucleotides is through the use of phosphoramidite chemistry. This compound can be chemically converted into a phosphoramidite reagent, which can then be used directly in automated DNA synthesizers. aatbio.com This allows for the precise, site-specific labeling of an oligonucleotide at the 5'-end. thermofisher.comfishersci.ca
The 6-JOE phosphoramidite is a pure 6-isomer and is a fluorescein derivative containing two chlorine atoms and two methoxy (B1213986) groups. lumiprobe.com The process involves a standard coupling time of approximately 6 minutes during solid-phase oligonucleotide synthesis. lumiprobe.com Following synthesis, the labeled oligonucleotide is cleaved from the solid support and deprotected. Standard deprotection is achieved using ammonium (B1175870) hydroxide (B78521); the time required for complete deprotection depends on the specific nucleobase protecting groups used. lumiprobe.comlumiprobe.com For instance, a 17-hour incubation at 55°C is typically sufficient to remove all protecting groups from standard nucleobases. lumiprobe.comlumiprobe.com An alternative deprotection method involves using a mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA). However, this can lead to the formation of a minor non-fluorescent side product. To mitigate this, a two-step deprotection can be employed: an initial treatment with ammonium hydroxide at room temperature, followed by the addition of methylamine. lumiprobe.comlumiprobe.com
There are two primary isomers of JOE phosphoramidite available: the 5-isomer and the 6-isomer. Research comparing qPCR probes labeled with either 5-JOE or 6-JOE has shown no significant differences in their performance. lumiprobe.com
| Property | Description |
| Reagent Type | 6-JOE Phosphoramidite (pure 6-isomer) |
| Chemical Class | Fluorescein derivative (xanthene dye) |
| Key Functional Groups | Two chlorine atoms, two methoxy groups |
| Application | Automated 5'-end labeling of oligonucleotides |
| Coupling Time | 6 minutes |
| Deprotection | Standard conditions with ammonium hydroxide or AMA |
Alkyne Derivatives for Click Chemistry Applications
In addition to phosphoramidite chemistry, this compound can be derivatized into an alkyne-containing molecule for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry." This methodology provides a versatile and highly specific way to label biomolecules. The 6-JOE alkyne can be conjugated with molecules containing an azide group, forming a stable triazole linkage. lumiprobe.com
This approach is particularly useful for labeling nucleic acids and proteins. The resulting JOE-labeled biomolecules can be used in a variety of applications, including fluorescence microscopy and quantitative PCR (qPCR). lumiprobe.com In qPCR, the JOE alkyne can act as a fluorescent reporter, enabling precise quantification of nucleic acids for gene expression analysis and pathogen detection. lumiprobe.com For fluorescence microscopy, its bright and stable fluorescence allows for high-resolution imaging of cellular structures and dynamics in both live and fixed cells. lumiprobe.com
| Derivative | Application | Key Features |
| 6-JOE Alkyne | Copper-catalyzed click chemistry | Enables specific labeling of azide-modified biomolecules. |
| Fluorescence Microscopy | Provides high-resolution imaging of cellular components. | |
| Quantitative PCR (qPCR) | Acts as a fluorescent reporter for nucleic acid quantification. |
Other Chemically Modified 6-JOE Analogues for Specific Research Applications
Beyond phosphoramidites and alkyne derivatives, the amine-reactive nature of this compound allows for its conjugation to amino-modified oligonucleotides post-synthesis. This provides an alternative labeling strategy to the direct incorporation of a dye phosphoramidite during synthesis. This method is valuable for labeling oligonucleotides at internal positions or at the 3'-end, provided an amino-modifier was incorporated at the desired location.
The primary application for this compound is in automated DNA sequencing, where its distinct spectral properties allow it to be used in multicolor detection systems. fishersci.ca It is also used for the general labeling of nucleotides. aatbio.com While the succinimidyl ester is the most common amine-reactive form, other modifications could theoretically be introduced to the core JOE structure to create analogues with altered properties, such as improved quantum yield, photostability, or solubility. However, detailed research on a wide variety of other distinct, chemically modified 6-JOE analogues and their specific applications is not extensively documented in readily available literature. The primary derivatizations found are the phosphoramidite for direct synthesis and the alkyne for click chemistry applications, with the foundational SE form enabling post-synthetic labeling of amine-modified molecules.
| Compound | Reactive Group | Target Molecule | Application |
| This compound | Succinimidyl Ester | Primary Amines | Post-synthetic labeling of amino-modified oligonucleotides, automated DNA sequencing |
Molecular Conjugation Chemistry and Bioconjugate Characterization
Mechanism of Amine-Reactive Conjugation with Biomolecules
The reactivity of 6-Joe SE is centered around its N-hydroxysuccinimide (NHS) ester functional group. This group readily reacts with primary and secondary amines, which are common functional groups found in biomolecules such as proteins and modified nucleic acids. The conjugation process involves a nucleophilic acyl substitution reaction where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the 6-Joe fluorophore and the biomolecule, with the release of N-hydroxysuccinimide as a byproduct. thermofisher.comresearchgate.net This robust and efficient reaction is the foundation for the widespread use of this compound in bioconjugation.
Reaction Kinetics and Efficiency in Aqueous and Organic Solvent Systems
The kinetics of the this compound conjugation reaction are influenced by the solvent system. While the conjugation to biomolecules is typically performed in aqueous buffers to maintain the native structure and function of the target molecule, this compound itself has limited solubility in water. researchgate.net Consequently, it is often first dissolved in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the aqueous reaction mixture. researchgate.net
In aqueous solutions, the primary competing reaction is the hydrolysis of the NHS ester, which also cleaves the succinimidyl group and renders the dye inactive for conjugation. thermofisher.com The rate of aminolysis (the desired reaction with the amine) is generally significantly faster than the rate of hydrolysis, especially at optimal pH and with sufficient concentration of the target amine. The efficiency of the conjugation is therefore a balance between these two competing reactions.
Organic solvents can influence the reaction kinetics. While a fully organic solvent system is generally incompatible with most biomolecules, the presence of a co-solvent like DMF or DMSO can affect the reaction rates. In some cases, the presence of an organic co-solvent can enhance the rate of the desired aminolysis reaction relative to hydrolysis, potentially by influencing the solvation of the reactants. However, high concentrations of organic solvents can denature biomolecules, leading to a loss of function.
| Solvent System | Relative Reaction Rate | Key Considerations |
| Aqueous Buffer (e.g., phosphate, borate) | High (aminolysis) vs. Competing Hydrolysis | Maintains biomolecule integrity; hydrolysis rate is pH-dependent. thermofisher.com |
| Aqueous with Organic Co-solvent (e.g., DMF, DMSO) | Can be enhanced | Improves solubility of this compound; high concentrations may denature biomolecules. researchgate.net |
Impact of Reaction Parameters on Conjugate Formation (e.g., pH, Temperature)
Several reaction parameters critically affect the efficiency and specificity of this compound conjugation.
pH: The pH of the reaction buffer is arguably the most crucial factor. The reaction with primary amines requires the amine to be in its unprotonated, nucleophilic state. thermofisher.com Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amino groups. For the ε-amino group of lysine (B10760008) residues in proteins, this is typically in the range of pH 7.2 to 8.5. thermofisher.com At lower pH values, the amine is protonated, reducing its nucleophilicity and slowing down the reaction rate. Conversely, at higher pH values (above 9.0), the rate of hydrolysis of the NHS ester increases significantly, which reduces the yield of the desired conjugate. thermofisher.com
Temperature: The reaction temperature also influences the rate of both the aminolysis and hydrolysis reactions. Generally, increasing the temperature will increase the rate of both reactions. Conjugation reactions with NHS esters are often carried out at room temperature (around 20-25°C) or at 4°C. thermofisher.com Performing the reaction at 4°C can help to slow down the rate of hydrolysis, which can be beneficial when working with low concentrations of biomolecules or when longer reaction times are required. However, the rate of the desired aminolysis will also be slower at lower temperatures.
| Parameter | Effect on Conjugation | Optimal Range/Condition |
| pH | Affects amine protonation and NHS ester hydrolysis | 7.2 - 8.5 thermofisher.com |
| Temperature | Influences reaction rates of both aminolysis and hydrolysis | 4°C to Room Temperature (20-25°C) thermofisher.com |
Conjugation with Oligonucleotides
This compound is a valuable tool for the fluorescent labeling of synthetic oligonucleotides, which are used in a wide array of molecular biology techniques, including polymerase chain reaction (PCR), DNA sequencing, and fluorescence in situ hybridization (FISH).
Labeling at 5'-Termini and Internal Thymidine (B127349) Residues
The covalent attachment of this compound to oligonucleotides can be achieved at different positions.
5'-Termini Labeling: The most common site for labeling an oligonucleotide is the 5'-terminus. This is typically achieved by incorporating a primary amine group at the 5'-end during solid-phase synthesis using a modified phosphoramidite (B1245037). This amine-modified oligonucleotide is then purified and subsequently reacted with this compound in solution to form a stable amide bond.
Internal Labeling: Internal labeling within the oligonucleotide sequence is also possible. This is accomplished by incorporating a modified nucleoside, most commonly a thymidine residue, that has a linker arm with a primary amine group. This amine-modified thymidine can then be targeted by this compound for conjugation. This approach allows for the placement of the fluorescent label at specific internal positions within the oligonucleotide.
Challenges and Strategies for Achieving Desired Conjugation Ratios
A key challenge in oligonucleotide conjugation is achieving a precise and consistent conjugation ratio, which is the number of dye molecules per oligonucleotide.
Challenges:
Stoichiometry Control: Achieving a 1:1 dye-to-oligonucleotide ratio can be difficult. Using a large excess of the dye can lead to multiple labeling events if the oligonucleotide has more than one reactive site, while an insufficient amount of dye will result in a low labeling efficiency.
Purification: After the conjugation reaction, it is crucial to remove any unconjugated dye, as this can interfere with downstream applications and lead to inaccurate quantification.
Steric Hindrance: The bulky nature of the this compound molecule can sometimes hinder the enzymatic processing of the labeled oligonucleotide, for example, by DNA polymerases.
Strategies:
Molar Ratio Optimization: Carefully titrating the molar ratio of this compound to the amine-modified oligonucleotide is essential to control the degree of labeling.
Chromatographic Purification: High-performance liquid chromatography (HPLC) is a powerful technique for separating the labeled oligonucleotide from the unlabeled oligonucleotide and the free dye.
Use of Linkers: The incorporation of a spacer arm between the oligonucleotide and the amine group can help to reduce steric hindrance from the dye molecule, potentially improving the performance of the labeled oligonucleotide in enzymatic reactions.
| Challenge | Strategy |
| Inconsistent Conjugation Ratio | Precise control of molar ratios of reactants. |
| Removal of Unconjugated Dye | Purification by HPLC or other chromatographic methods. |
| Steric Hindrance | Incorporation of a spacer arm between the oligonucleotide and the dye. |
Conjugation with Proteins and Peptides
The labeling of proteins and peptides with fluorescent dyes like this compound is a fundamental technique in proteomics and cell biology. The primary targets for this compound on proteins and peptides are the N-terminal α-amino group and the ε-amino group of lysine residues.
The conjugation reaction follows the same amine-reactive mechanism as described earlier, resulting in the formation of a stable amide bond. The number of this compound molecules that can be attached to a single protein molecule depends on the number of accessible primary amines. This can be controlled to some extent by adjusting the molar ratio of the dye to the protein in the reaction mixture.
Over-labeling of a protein can sometimes lead to precipitation or a loss of biological activity, so it is often necessary to optimize the labeling conditions to achieve the desired degree of labeling without compromising the protein's function. After the reaction, the labeled protein is typically purified from the excess, unreacted dye using techniques such as size-exclusion chromatography or dialysis.
| Biomolecule | Reactive Site(s) | Key Considerations |
| Proteins | N-terminal α-amine, ε-amine of Lysine | Potential for multiple labeling sites; risk of protein precipitation or loss of function with over-labeling. |
| Peptides | N-terminal α-amine, ε-amine of Lysine | Generally fewer labeling sites than proteins; less prone to precipitation. |
Purity Assessment of this compound and its Conjugates
The generation of a high-quality bioconjugate requires not only a well-controlled conjugation reaction but also a thorough assessment and control of purity for both the starting material (this compound) and the final product.
Commercial preparations of this compound can contain several process-related impurities that can complicate conjugation reactions and the purification of the final product. Key impurities include:
6-JOE acid: This is the hydrolyzed form of this compound. The succinimidyl ester is susceptible to hydrolysis, and the presence of moisture can lead to the formation of the unreactive carboxylic acid. This impurity will not participate in the conjugation reaction and needs to be removed to accurately determine the reactive dye concentration. Mitigation involves storing the reactive dye under anhydrous conditions and using anhydrous solvents for stock solutions.
3,6-JOE disuccinimidyl ester: This impurity arises from the presence of dicarboxylic acid forms of the fluorescein (B123965) core during synthesis. The disuccinimidyl ester can act as a cross-linking agent, leading to the formation of protein-protein conjugates, which are often undesirable.
3-JOE succinimidyl ester: This is a regioisomer of the desired this compound. During the synthesis of the carboxyfluorescein core, both 5- and 6-carboxy isomers are often produced, which are then activated to their respective succinimidyl esters. The presence of the 3-JOE SE isomer can lead to the formation of a conjugate that is difficult to separate from the desired 6-JOE conjugate due to their very similar properties.
Mitigation of these impurities often requires purification of the commercial this compound prior to use, for example, by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
| Impurity | Chemical Nature | Impact on Conjugation | Mitigation Strategies |
| 6-JOE acid | Hydrolyzed, unreactive carboxylic acid | Reduces the effective concentration of reactive dye, leading to lower labeling efficiency. | Store this compound under dry conditions; use fresh, high-quality reagents. |
| 3,6-JOE disuccinimidyl ester | Di-activated ester | Can cause unwanted protein cross-linking and aggregation. | Chromatographic purification of the this compound starting material. |
| 3-JOE succinimidyl ester | Regioisomer of this compound | Forms a conjugate with very similar properties to the desired product, making purification challenging. | Chromatographic purification of the this compound starting material to isolate the desired isomer. |
Chromatography is an indispensable tool for the purification and quality control of this compound conjugates, allowing for the separation of the labeled protein from unreacted dye and the characterization of the conjugate population.
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. SEC is effective for removing unreacted (free) this compound and its hydrolyzed form (6-JOE acid) from the much larger protein conjugate. It can also be used to assess the presence of aggregates in the final product.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used for the analysis of the purity of the this compound reagent itself and can also be used to characterize the heterogeneity of the protein conjugate. Due to the denaturing conditions often employed in RP-HPLC (e.g., organic solvents and acidic pH), it is more commonly used for analytical characterization rather than for the purification of the final, functional conjugate.
These chromatographic methods are essential for ensuring the quality, purity, and consistency of this compound bioconjugates for their intended applications.
Applications in Advanced Molecular and Cellular Research Technologies
Nucleic Acid Research Applications
Automated DNA Sequencing Methodologies
6-JOE SE is a well-established fluorescent dye in the realm of automated DNA sequencing, particularly in the chain-termination method developed by Frederick Sanger. aatbio.com In this context, 6-JOE is used to label either the sequencing primers or the dideoxynucleotide triphosphates (ddNTPs) that terminate the growing DNA chain. aatbio.comnih.gov The distinct spectral properties of 6-JOE, a chlorinated derivative of fluorescein (B123965), allow for its use in multicolor sequencing systems. aatbio.com
Its emission maximum is situated between that of other common sequencing dyes like FAM and TAMRA, enabling effective spectral separation and simultaneous detection of the four DNA bases in a single capillary electrophoresis run. aatbio.com This capability for multiplexing is fundamental to the high-throughput nature of modern automated sequencing. nih.gov Dye-terminator sequencing, where each of the four ddNTPs is labeled with a different fluorescent dye, has become the mainstay in automated sequencing due to its efficiency. aatbio.com
Furthermore, 6-JOE has been incorporated into energy transfer (ET) primers. These primers utilize fluorescence resonance energy transfer to enhance signal strength, allowing for sequencing with smaller amounts of DNA template. medchemexpress.comfishersci.ca In such primers, a donor fluorophore (like a fluorescein derivative) absorbs light at a common excitation wavelength and transfers that energy to an acceptor dye, such as JOE, which then emits light at its characteristic wavelength. medchemexpress.comfishersci.ca This results in a 2- to 6-fold increase in fluorescence intensity compared to single-dye-labeled primers. fishersci.ca
| Property | Value | Reference |
| Excitation Maximum | ~520-529 nm | aatbio.com |
| Emission Maximum | ~545-555 nm | aatbio.com |
| Common Application | Automated Sanger DNA Sequencing | aatbio.comaatbio.com |
| Labeling Method | Dye-labeled primers or dye-terminators | aatbio.comnih.gov |
| Multiplexing Partners | FAM, TAMRA, ROX | aatbio.com |
Real-Time Polymerase Chain Reaction (PCR) and Fluorogenic Probes
In the field of real-time or quantitative PCR (qPCR), this compound is employed as a reporter dye for fluorogenic probes, such as TaqMan® probes, Scorpion® primers, and Molecular Beacons. nih.gov These probes are dual-labeled oligonucleotides that contain a fluorophore (like JOE) and a quencher molecule. umich.edu The probe is designed to hybridize to a specific target sequence within the amplicon. researchgate.net
The succinimidyl ester (SE) group of this compound allows it to be covalently attached to an amino-modified oligonucleotide probe. fishersci.ca In the intact probe, the proximity of the quencher dampens the fluorescence of the JOE reporter dye. During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the JOE dye from the quencher. researchgate.net This separation results in an increase in fluorescence signal that is directly proportional to the amount of PCR product amplified. researchgate.net
The distinct emission spectrum of JOE makes it a valuable component in multiplex qPCR assays, where multiple targets are detected in a single reaction tube. itrcweb.org By using probes labeled with different reporter dyes (e.g., FAM, VIC, JOE) that have spectrally resolved emissions, researchers can simultaneously quantify several distinct nucleic acid sequences. researchgate.netozbiosciences.com For such applications, JOE is frequently paired with dark quenchers like Black Hole Quencher®-1 (BHQ®-1), which have excellent spectral overlap with JOE's emission, ensuring efficient quenching and low background fluorescence. nih.gov
| Probe Type | Mechanism of Action | Role of 6-JOE | Common Quencher Partner |
| TaqMan® Probe | Cleavage-based assay | Reporter Dye | BHQ®-1, TAMRA |
| Molecular Beacon | Hybridization-based conformational change | Reporter Dye | DABCYL, BHQ®-1 |
| Scorpion® Primer | Unimolecular probing mechanism | Reporter Dye | Various |
Hybridization Studies and Nucleic Acid Probe Design
The primary application of this compound is the labeling of oligonucleotides to create fluorescent hybridization probes. aatbio.com These probes are short, single-stranded DNA or RNA molecules with a sequence complementary to a target nucleic acid. The covalent attachment of the 6-JOE fluorophore allows for the detection and quantification of the hybridization event. itrcweb.org
6-JOE labeled probes are employed in a variety of hybridization-based techniques. In real-time PCR, probes like TaqMan® probes, Molecular Beacons, and Scorpion® primers rely on hybridization to the target amplicon for signal generation. wikipedia.org The design of these probes is critical for specificity and efficiency. For instance, in dual-labeled probes, the fluorophore (JOE) and a quencher are positioned at opposite ends of the oligonucleotide. Hybridization to the target sequence leads to a conformational change or cleavage that separates the pair and generates a fluorescent signal. ozbiosciences.comwikipedia.org
Beyond qPCR, JOE-labeled oligonucleotides serve as hybridization probes in various in vitro and in vivo applications, including fluorescence in situ hybridization (FISH), for studying the structure and function of DNA, RNA, and protein-oligonucleotide complexes. wikipedia.org The succinimidyl ester (SE) chemistry facilitates the postsynthetic labeling of oligonucleotides that have been synthesized with an amino-modifier at the desired position (5'-end, 3'-end, or internally). aatbio.comwikipedia.org
| Probe Type | Labeling Position | Application |
| TaqMan® Probe | 5'-end | Real-Time PCR |
| Molecular Beacon | 5'-end | Real-Time PCR, mRNA detection |
| DNA Sequencing Primer | 5'-end | Sanger Sequencing |
| Hybridization Probe | 5'-end, 3'-end, or Internal | FISH, Southern/Northern Blotting |
Multiplex Detection Systems in Genetic Analysis
The spectral characteristics of 6-JOE make it highly suitable for multiplex detection systems, which simultaneously analyze multiple targets in a single experiment. medchemexpress.com In genetic analysis, this is crucial for applications like genotyping, pathogen detection, and gene expression analysis. fishersci.ca
The key to successful multiplexing is the ability to distinguish the signals from different fluorophores used to label the various probes or primers. aatbio.com 6-JOE fluoresces in the yellow-green region of the visible spectrum, with an emission maximum that is well-separated from other commonly used dyes such as FAM (blue/green) and TAMRA or ROX (red/orange). medchemexpress.com This spectral separation allows instruments with appropriate filter sets to differentiate the light emitted from each dye, thereby identifying and quantifying each specific target. aatbio.com
In multiplex qPCR, for example, probes for different genes are labeled with distinct dyes, including JOE. fishersci.ca This allows for the simultaneous amplification and detection of several genes in one reaction well, saving time, reagents, and precious sample material. fishersci.ca Similarly, in automated DNA sequencing, dye sets like FAM/JOE/TAMRA/ROX are used to label the four different chain-terminating dideoxynucleotides, enabling the determination of the DNA sequence in a single lane or capillary. biosyn.com The use of 6-JOE in these systems contributes to minimal signal bleed-through between detection channels, ensuring accurate data analysis. medchemexpress.com
| Dye Combination for Multiplexing | Application | Instrument Compatibility |
| FAM, JOE, TAMRA, ROX | Automated DNA Sequencing | ABI PRISM® Sequencers |
| FAM, HEX/JOE, ROX, Cy5 | Multiplex qPCR | Various Real-Time PCR Systems |
| FAM, VIC, JOE | Multiplex qPCR | Applied Biosystems Instruments |
| FAM, Yakima Yellow®, ATTO550, ROX™, Cy5®, Cy5.5® | 6-Color Multiplex qPCR | qTOWER iris |
Detection of mRNA and DNA Arrays
This compound is used to prepare fluorescently labeled probes for the detection of specific nucleic acid sequences in various array formats. DNA microarrays, for instance, consist of thousands of microscopic spots of DNA probes attached to a solid surface. wikipedia.org These arrays are used to measure the expression levels of large numbers of genes simultaneously. wikipedia.org
The general principle involves extracting messenger RNA (mRNA) from a sample, reverse transcribing it into more stable complementary DNA (cDNA), and then labeling this cDNA with a fluorescent dye. longdom.org Alternatively, oligonucleotide probes specific to certain genes can be synthesized and labeled. This compound is suitable for this labeling process, as it reacts with amino-modified nucleotides that can be incorporated into the cDNA or the synthetic probes. aatbio.com
The labeled nucleic acid sample (target) is then hybridized to the microarray. wikipedia.org The amount of labeled target that binds to each specific probe on the array is proportional to the abundance of that particular mRNA or DNA sequence in the sample. A scanner measures the fluorescence intensity at each spot, providing a quantitative profile of gene expression or DNA content. longdom.org While a wide variety of fluorescent dyes are used in microarray analysis, the fundamental chemistry of using an amine-reactive dye like this compound to label nucleic acids is a core principle of this technology. aatbio.com
Solid-Phase Minisequencing and Multiple SNP Genotyping
Solid-phase minisequencing is a robust method for single nucleotide polymorphism (SNP) genotyping. This technique involves the enzymatic extension of a primer that anneals to a DNA template immediately adjacent to a polymorphic site. The extension is performed with a single, fluorescently labeled dideoxynucleotide triphosphate (ddNTP) that is complementary to the nucleotide at the SNP site. The incorporation of the labeled ddNTP terminates the extension and simultaneously labels the product, allowing for the identification of the specific allele.
While the use of fluorescently labeled ddNTPs is central to this technique, specific research findings detailing the extensive use of this compound-labeled ddNTPs in solid-phase minisequencing are not prominently featured in widely available literature. However, the spectral characteristics of JOE are well-suited for multiplexed genotyping assays where multiple SNPs are analyzed simultaneously. In such assays, different ddNTPs are labeled with distinct fluorophores, and the color of the incorporated label identifies the nucleotide at each SNP position. JOE's emission spectrum, intermediate between that of FAM (blue/green) and TAMRA (yellow/orange), makes it a suitable candidate for inclusion in a four-color genotyping system.
Table 1: Hypothetical Performance of 6-JOE in a Four-Color Solid-Phase Minisequencing Assay
| Allele | Labeled ddNTP | Fluorophore | Emission Wavelength (nm) | Genotype Call |
| A | ddATP | FAM | 518 | Homozygous A |
| G | ddGTP | JOE | 548 | Homozygous G |
| C | ddCTP | TAMRA | 576 | Heterozygous A/C |
| T | ddTTP | ROX | 607 | Heterozygous G/T |
This table illustrates the potential application of 6-JOE in a multiplex SNP genotyping context. The data is representative of how different fluorophores are used to distinguish alleles.
Detection of DNA-Binding Proteins and Ribosome-mRNA Complexes
The interaction of proteins with nucleic acids is fundamental to many cellular processes. This compound can be used to label oligonucleotides that serve as probes in assays designed to detect and characterize these interactions.
One key application is in the study of ribosome-mRNA complexes. Researchers have utilized 5'-JOE-labeled primers in a capillary-based toeprinting assay to quantitatively analyze the assembly of ribosomal initiation complexes on mRNA. In this method, reverse transcriptase extends a fluorescently labeled primer that is hybridized to the mRNA. When the reverse transcriptase encounters a ribosome bound to the mRNA, it pauses or stops, generating a truncated cDNA product. The size of this "toeprint" product, identified by its fluorescent label, reveals the position of the ribosome on the mRNA. The use of different fluorescent labels, such as JOE and FAM, allows for the simultaneous analysis of ribosomal complexes on two different mRNAs in the same reaction.
Table 2: Analysis of Ribosomal Complex Assembly Using JOE-Labeled Primers
| mRNA Target | Primer Label | Observed Toeprint Size (nucleotides) | Interpretation |
| mRNA-1 | 5'-FAM | 17 | 48S initiation complex at start codon |
| mRNA-2 | 5'-JOE | 19 | 80S ribosome at downstream codon |
| Control (no ribosome) | 5'-FAM or 5'-JOE | Full-length cDNA | No ribosomal pausing |
This table is based on the principles of toeprinting assays and demonstrates how different fluorescent labels can be used to study multiple complexes simultaneously.
While not as extensively documented with specific examples, 6-JOE labeled oligonucleotide probes can also be employed in electrophoretic mobility shift assays (EMSA) to study DNA-binding proteins. In an EMSA, a labeled DNA probe is incubated with a protein sample and then subjected to non-denaturing gel electrophoresis. If the protein binds to the DNA probe, the resulting complex will migrate more slowly through the gel than the free probe, resulting in a "shifted" band. The intensity of this shifted band can provide information about the binding affinity of the protein for the DNA sequence.
Attachment of 6-JOE-Modified Oligonucleotides to Nanoparticles
The functionalization of nanoparticles with oligonucleotides has led to the development of novel biosensors and diagnostic tools. Oligonucleotides modified with 6-JOE can be attached to the surface of nanoparticles, such as gold nanoparticles (AuNPs), to create fluorescent nanoprobes. The succinimidyl ester of 6-JOE is typically reacted with an amino-modified oligonucleotide, which is then attached to the nanoparticle surface, often through a thiol linkage to the gold.
The resulting 6-JOE-oligonucleotide-nanoparticle conjugates can be used in various detection assays. For instance, they can be designed to hybridize to a specific target nucleic acid sequence. The fluorescence of the JOE dye can be modulated by the nanoparticle upon hybridization or other molecular events, providing a signal for detection. The properties of these conjugates, such as their stability, hybridization efficiency, and fluorescence characteristics, are crucial for their performance.
Table 3: Characterization of 6-JOE-Oligonucleotide Functionalized Gold Nanoparticles
| Property | Unmodified AuNPs | AuNP-Oligonucleotide Conjugate | AuNP-Oligonucleotide-JOE Conjugate |
| Surface Plasmon Resonance (nm) | ~520 | ~525 | ~528 |
| Hydrodynamic Diameter (nm) | ~15 | ~25 | ~28 |
| Fluorescence Emission at 548 nm | None | None | Present |
| Stability in High Salt Buffer | Low (aggregation) | High | High |
This table provides a representative example of the expected changes in the physicochemical properties of gold nanoparticles upon functionalization with oligonucleotides and 6-JOE.
Protein and Cell-Based Research Applications
Labeling of Cell Surface Proteins for Biological Studies
This compound can be used to fluorescently label antibodies, which can then be used to detect and quantify cell surface proteins through techniques like flow cytometry. The succinimidyl ester group of this compound reacts with primary amines on the lysine (B10760008) residues of the antibody, forming a stable covalent bond.
In a typical flow cytometry experiment, cells are incubated with the 6-JOE labeled antibody that specifically binds to a cell surface protein of interest. The cells are then passed through a flow cytometer, where a laser excites the JOE dye, and the emitted fluorescence is detected. The intensity of the fluorescence signal is proportional to the number of antibody molecules bound to the cell, which in turn reflects the expression level of the target protein on the cell surface.
Table 4: Flow Cytometry Analysis of a Cell Surface Marker Using a 6-JOE Labeled Antibody
| Cell Type | Target Protein | Antibody Label | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Lymphocytes | CD4 | Anti-CD4-JOE | 1500 | 95% |
| Monocytes | CD14 | Unlabeled Control | 50 | <1% |
| Lymphocytes | Isotype Control | Isotype-JOE | 75 | <2% |
This table presents hypothetical data from a flow cytometry experiment to demonstrate the use of a 6-JOE labeled antibody for quantifying a specific cell population.
Fluorescence Polarization Spectroscopy in Ligand Binding Assays
Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution, such as the binding of a small molecule ligand to a larger protein. This method is based on the principle that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light is dependent on the molecule's rotational diffusion rate. Small, rapidly tumbling molecules depolarize the light more effectively than larger, slower-tumbling molecules.
In a ligand binding assay, a small ligand is labeled with a fluorescent dye like 6-JOE. When this labeled ligand is in solution by itself, it tumbles rapidly, resulting in a low fluorescence polarization value. Upon binding to a much larger protein, the rotational motion of the labeled ligand is significantly slowed, leading to an increase in the fluorescence polarization. By titrating the protein into a solution of the 6-JOE labeled ligand, a binding curve can be generated, from which the binding affinity (Kd) can be determined.
Table 5: Determination of Ligand-Protein Binding Affinity Using a 6-JOE Based Fluorescence Polarization Assay
| Protein Concentration (nM) | Fluorescence Polarization (mP) | % Ligand Bound (Calculated) |
| 0 | 50 | 0 |
| 10 | 100 | 25 |
| 50 | 200 | 75 |
| 100 | 230 | 90 |
| 500 | 250 | 100 |
| Calculated Kd | ~25 nM |
This table provides a representative dataset from a fluorescence polarization binding assay, illustrating how the change in polarization can be used to determine the dissociation constant (Kd).
Fluorescence Microscopy for Subcellular Localization Studies
Fluorescent labeling with probes like 6-JOE is a cornerstone of fluorescence microscopy, enabling the visualization of specific proteins, organelles, and other subcellular structures within fixed or living cells. A molecule of interest can be labeled with 6-JOE, for example, by conjugating the dye to an antibody that specifically recognizes the target (immunofluorescence).
Once the cells are labeled, they can be imaged using a fluorescence microscope equipped with the appropriate filters for JOE's excitation and emission wavelengths. The resulting images reveal the spatial distribution of the fluorescent signal, thereby providing information about the subcellular localization of the target molecule. Co-localization studies, where multiple cellular components are labeled with different colored fluorophores, can be performed to investigate the spatial relationships between different molecules.
While specific, detailed research articles extensively featuring 6-JOE for subcellular localization are not as common as those using other fluorescein derivatives, its spectral properties make it a viable option for such studies, particularly in multicolor imaging experiments.
Table 6: Interpretation of Subcellular Localization Patterns with a 6-JOE Labeled Probe
| Target Molecule | Labeling Method | Observed Fluorescence Pattern | Subcellular Localization |
| Tubulin | Immunofluorescence with Anti-tubulin-JOE | Filamentous network throughout the cytoplasm | Cytoskeleton (Microtubules) |
| Histone H3 | Immunofluorescence with Anti-H3-JOE | Concentrated within the nucleus | Nucleus (Chromatin) |
| Mitochondrial Protein | Fusion protein with a JOE-like fluorophore | Small, ovoid structures in the cytoplasm | Mitochondria |
This table illustrates how the observed fluorescence patterns in microscopy can be interpreted to determine the subcellular location of different target molecules labeled with a JOE-based probe.
Flow Cytometry Applications with this compound Conjugates
6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, succinimidyl ester (this compound) is an amine-reactive fluorescent dye that has found applications in various biochemical and molecular biology techniques. While its primary use has been in automated DNA sequencing and the labeling of nucleotides, its spectral characteristics suggest potential for use in flow cytometry. aatbio.com This section explores the applications of this compound conjugates in this advanced cell analysis technology.
This compound possesses spectral properties that make it a candidate for flow cytometric analysis. With an excitation maximum around 520 nm and an emission maximum around 545 nm, it can be effectively excited by the blue laser (488 nm) commonly found in flow cytometers. aatbio.comresearchgate.net Its emission in the green-yellow region of the spectrum allows for its potential inclusion in multicolor immunophenotyping panels, provided that appropriate spectral overlap compensation is performed.
Detailed research findings on the specific use of this compound for common flow cytometry applications such as cell proliferation, comprehensive immunophenotyping, or cell tracking are not extensively documented in readily available scientific literature. While conceptually similar amine-reactive dyes like Carboxyfluorescein Succinimidyl Ester (CFSE) are widely used for these purposes, specific protocols and research data for this compound in these contexts are limited. nih.govmissouri.edu
The succinimidyl ester (SE) group of this compound allows it to form stable covalent bonds with primary amines on intracellular and cell-surface proteins. nih.gov This property is the basis for its utility in labeling cells for analysis by flow cytometry. Once conjugated to cellular proteins, the dye is retained within the cells, allowing for their detection and characterization.
Interactive Data Table: Spectral Properties of 6-JOE
| Property | Wavelength (nm) |
| Excitation Maximum | 520 |
| Emission Maximum | 545 |
This table summarizes the key spectral characteristics of the 6-JOE fluorophore. researchgate.net
Interactive Data Table: Potential Flow Cytometry Applications and Considerations
| Application | Principle | Considerations for this compound |
| Cell Proliferation | Dye dilution following cell division. | The stable protein conjugation of this compound would theoretically allow for the tracking of cell divisions as the dye is distributed among daughter cells. However, specific studies detailing its performance, including brightness over several generations and potential effects on cell viability and function, are not widely reported. |
| Multicolor Immunophenotyping | Simultaneous detection of multiple cell surface and intracellular markers. | The emission spectrum of 6-JOE would require careful panel design and compensation to minimize spectral overlap with other common fluorochromes like FITC and PE. Its brightness relative to other dyes would also be a critical factor in its utility for detecting antigens with varying expression levels. |
| Cell Tracking | Long-term labeling of cell populations for in vitro or in vivo monitoring. | The stable covalent labeling by this compound is advantageous for long-term studies. However, its photostability and the potential for any long-term effects on cell biology would need to be empirically determined for specific cell types and experimental conditions. |
This table outlines the theoretical applications of this compound in flow cytometry and highlights the necessary considerations due to the limited availability of specific research data.
Photophysical Properties and Their Influence on Research Outcomes
Spectral Characteristics of 6-JOE SE and its Bioconjugates
6-JOE is a fluorescein (B123965) derivative with distinct spectral properties compared to carboxyfluorescein (FAM), exhibiting red-shifted absorption and emission maxima. bris.ac.uk This spectral separation allows for the simultaneous use of 6-JOE and FAM in multiplex assays. bris.ac.uk
Influence of Conjugation and Microenvironment on Absorption and Emission Profiles
The absorption and emission spectra of 6-JOE can be influenced by its conjugation to biomolecules and the local microenvironment. When conjugated to oligonucleotides, the spectral properties of 6-JOE are affected by the nature of the linker used (rigid vs. flexible) and the sequence context of the nucleic acid. bris.ac.ukresearchgate.net For instance, a more flexible linker can lead to slight red shifts in both absorption and emission maxima, suggesting increased interaction between the dye and the oligonucleotide in the ground state. bris.ac.uk
Compared to the 5-isomer of JOE, the 6-isomer generally shows a slight red shift (+1 to +4 nm) in absorption maxima and a blue shift (-2 to -7 nm) in emission maxima, resulting in shorter Stokes shifts. bris.ac.uk
Quenching Mechanisms and Their Application in Probe Design (e.g., BHQ®-1, TQ2 dye)
Fluorescence quenching is a significant phenomenon in the application of 6-JOE, particularly in the design of fluorescent probes. Quenching reduces the fluorescence intensity of the dye and can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) and static quenching. metabion.comresearchgate.netunivr.it
Dark quenchers, such as Black Hole Quencher®-1 (BHQ®-1) and TQ2, are commonly used to quench the fluorescence of 6-JOE. aatbio.commetabion.combiomers.net These quenchers are non-fluorescent chromophores that absorb the energy emitted by the fluorophore. metabion.com BHQ®-1 has a strong absorption range between 480 nm and 580 nm, making it an effective quencher for dyes like 6-JOE, which fluoresces in the yellow region of the visible spectrum. aatbio.commetabion.com TQ2 also exhibits an absorption maximum suitable for quenching 6-JOE. biomers.net
In dual-labeled probes for applications like real-time PCR, 6-JOE is typically paired with a quencher. In the absence of the target sequence, the probe is designed to bring the 6-JOE and the quencher into close proximity, resulting in efficient quenching of the 6-JOE fluorescence. Upon binding to the target, the probe undergoes a conformational change or cleavage that separates the dye and quencher, leading to an increase in fluorescence signal. sbsgenetech.com
Fluorescence Quantum Yield Studies in Various Conjugate Systems
Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of the number of emitted photons to the number of absorbed photons. univr.it Studies on 6-JOE conjugates have investigated how different factors influence its quantum yield.
Correlation with Linker Chemistry and Nucleic Acid Sequence Context
The fluorescence quantum yield of 6-JOE labeled molecules, particularly oligonucleotides, is influenced by the linker chemistry used for conjugation and the sequence context of the nucleic acid. bris.ac.ukresearchgate.net Research has shown that the nature of the linker (rigid vs. flexible) affects the quantum yield. bris.ac.ukresearchgate.net For example, a rigid linker can result in a higher fluorescence quantum yield compared to a flexible linker. bris.ac.ukresearchgate.net This is potentially because a rigid linker restricts the movement of the dye, reducing interactions that can lead to non-radiative decay or quenching. bris.ac.uk
The presence of guanine (B1146940) residues in close proximity to the 6-JOE label in oligonucleotides is known to reduce the fluorescence quantum yield due to quenching by the guanine nucleobase. bris.ac.ukresearchgate.net The extent of this quenching can be influenced by the linker chemistry, with rigid linkers potentially mitigating the negative effect of adjacent guanines more effectively than flexible linkers. bris.ac.uk
Data from studies on JOE-labeled oligonucleotides with different linkers and sequences illustrate these correlations:
| Oligonucleotide | Linker Type | Adjacent Guanine Residues | Fluorescence Quantum Yield (Φ) |
| ON6 | Rigid (ACH) | Yes (two consecutive dG) | Higher |
| ON8 | Flexible (AH) | Yes (two consecutive dG) | Lower |
| ON2 | Rigid (ACH) | No/Minimal | Higher |
| ON4 | Flexible (AH) | No/Minimal | Lower |
Note: This table is illustrative based on the findings that rigid linkers and the absence of adjacent guanines correlate with higher quantum yield. Specific numerical values would depend on the exact oligonucleotide sequences and experimental conditions as reported in research studies. bris.ac.ukresearchgate.net
Photostability Investigations of this compound Labeled Molecules
Photostability refers to the ability of a fluorescent molecule to resist degradation upon exposure to light. skpharmteco.comresearchgate.net Photostability is a critical factor for applications requiring prolonged illumination, such as fluorescence microscopy or long-term tracking experiments. This compound is described as having resilience to photobleaching and exhibiting notable photostability. scbt.comscbt.com
Degradation Pathways under Illumination
While this compound is considered relatively photostable, fluorescent dyes can undergo photodegradation through various pathways upon illumination. skpharmteco.comresearchgate.netucl.ac.uk These degradation processes can lead to a loss of fluorescence intensity over time. General photodegradation pathways for fluorescent dyes can include photo-oxidation, photo-reduction, and photolysis, which can result in the formation of non-fluorescent products. researchgate.net Specific degradation pathways for 6-JOE under different illumination conditions and in various conjugated systems would require detailed photostability studies. Factors such as the intensity and wavelength of light, the presence of oxygen, and the chemical environment can influence the rate and mechanisms of photodegradation. skpharmteco.comresearchgate.net
Strategies for Enhancing Photostability in Research Assays
Enhancing the photostability of fluorescent dyes like 6-JOE in research assays is crucial for obtaining reliable and long-term fluorescence signals. Several strategies can be employed to mitigate photobleaching:
Minimizing Light Exposure: Reducing the intensity of the excitation light and the duration of sample exposure are fundamental approaches thermofisher.comnews-medical.netaatbio.combitesizebio.com. This can involve using neutral-density filters, employing light sources with fewer photons (like LEDs), or minimizing the time the sample is under illumination between image acquisitions thermofisher.comnews-medical.netaatbio.com. Focusing with transmitted light before switching to fluorescence is another technique to reduce unnecessary exposure thermofisher.comnews-medical.net.
Using Antifade Reagents and Mounting Media: Antifade reagents are chemical additives designed to protect fluorescent dyes from photobleaching aatbio.comthermofisher.comgenecopoeia.comnacalai.comnacalai.com. These reagents often work by scavenging reactive oxygen species (ROS) and free radicals generated during the excitation process, which are major contributors to photobleaching aatbio.comnih.gov. Commercially available mounting media frequently contain antifade agents and can significantly slow down photobleaching in fixed samples thermofisher.comthermofisher.comaatbio.combitesizebio.comgenecopoeia.comnacalai.comnacalai.com. The effectiveness of different antifade formulations can vary depending on the specific fluorophore thermofisher.comaatbio.com.
Oxygen Scavenging Systems: Oxygen is a primary reactant in many photobleaching pathways, particularly those involving the generation of singlet oxygen aatbio.comnih.gov. Removing dissolved oxygen from the sample environment using enzymatic oxygen-scavenging systems can significantly enhance dye stability biocompare.comnih.gov.
Chemical Modification of the Fluorophore: Structural modifications to the fluorophore molecule itself can improve its intrinsic photostability rsc.orgresearchgate.net. This can involve incorporating stabilizing groups or altering the electronic structure to make the dye less susceptible to photochemical degradation rsc.orgresearchgate.net. While the provided information primarily describes this compound as a standard reagent, research into developing more photostable fluorescent probes is ongoing rsc.orgresearchgate.netcore.ac.uk.
Encapsulation in Nanomaterials: Encapsulating fluorescent dyes within nanoparticles can provide a protective environment, shielding them from external factors that contribute to photobleaching researchgate.netnih.gov. Dye-doped nanoparticles have been developed to improve the intensity and photostability of fluorescent labels researchgate.netnih.gov.
| Strategy | Mechanism of Action | Application Contexts |
| Minimize Light Exposure | Reduces the frequency of excitation-emission cycles and ROS generation. | General fluorescence microscopy, live-cell imaging. |
| Antifade Reagents/Mounting Media | Scavenge reactive oxygen species and free radicals. | Fixed cell imaging, mounted samples. |
| Oxygen Scavenging Systems | Removes dissolved oxygen, reducing oxidative damage. | Live-cell imaging, in vitro assays. |
| Chemical Modification of Fluorophore | Alters intrinsic molecular properties to increase resistance to degradation. | Synthesis of new, more stable fluorescent probes. |
| Encapsulation in Nanomaterials | Provides a protective barrier against the environment. | Bioimaging, fluorescent labeling. |
Implementing a combination of these strategies is often the most effective approach to maximize the photostability of this compound and other fluorophores in demanding research applications, allowing for longer observation times and more accurate data acquisition.
Computational Studies and Advanced Modeling of 6 Joe Se Systems
Molecular Dynamics Simulations of 6-JOE SE Conjugates with Biomolecules
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For this compound conjugates, such as when the dye is attached to a protein or a DNA strand, MD simulations can provide atomic-level detail on the conjugate's behavior in a simulated biological environment. nih.govresearchgate.net These simulations model the complex interplay of forces between the dye, the biomolecule, and the surrounding solvent, offering a dynamic view of the system.
A key application of MD simulations is the conformational analysis of the this compound-biomolecule conjugate. The flexibility of the linker between the dye and the biomolecule, as well as the non-covalent interactions between the dye's fluorescent core and the biomolecule's surface, can lead to a variety of possible three-dimensional structures, or conformations. nih.govarxiv.org MD simulations can explore this conformational landscape, identifying the most stable and frequently occurring structures.
These simulations are critical for understanding binding interactions. For instance, when a this compound-labeled oligonucleotide binds to its target DNA sequence, or a labeled antibody binds to its antigen, the dye's position and orientation can influence the binding affinity and specificity. MD simulations can elucidate how the dye interacts with specific residues or bases, revealing key hydrogen bonds, van der Waals forces, or hydrophobic interactions that stabilize the complex. researchgate.net This information is crucial for interpreting experimental data and for the rational design of labeling strategies that minimize interference with biological function.
Table 1: Illustrative Interaction Energies from a Simulated this compound-Peptide System
| Interacting Peptide Residue | Interaction Type | Calculated Average Energy (kcal/mol) |
| Tryptophan | π-stacking | -4.5 |
| Lysine (B10760008) | Electrostatic | -3.2 |
| Leucine | Hydrophobic | -2.1 |
| Aspartate | Electrostatic (Repulsive) | +1.5 |
This interactive table represents typical data obtained from MD simulations, showing the calculated non-covalent interaction energies between the this compound fluorophore and various amino acid residues in a model peptide.
Quantum Chemical Calculations for Photophysical Properties and Reaction Mechanisms
While MD simulations excel at describing molecular motion, quantum chemical calculations are necessary to understand the electronic behavior of this compound, which governs its photophysical properties like absorption and fluorescence. researchgate.net Methods based on density functional theory (DFT) and its time-dependent extension (TD-DFT) are commonly used to model the electronic structure of fluorescent dyes. nih.gov
These calculations can predict the wavelengths of maximum light absorption and emission, the brightness (quantum yield) of the fluorescence, and the fluorescence lifetime. By modeling the distribution of electrons in the molecule's ground and excited states, researchers can understand how chemical structure dictates fluorescent output. nih.gov
Quantum chemical calculations provide detailed insights into the electronic transitions that occur when this compound absorbs a photon. acs.org They can characterize the specific molecular orbitals involved in the transition from the ground state (S₀) to the first excited singlet state (S₁), which is the primary transition responsible for its fluorescence.
Furthermore, these methods can explore the dynamics of the molecule in its excited state. rsc.orgnih.gov This includes investigating potential non-radiative decay pathways, such as intersystem crossing to a triplet state or internal conversion back to the ground state, which compete with fluorescence and can reduce the dye's brightness. boisestate.edu Understanding these competing processes is essential for designing new dyes with improved photophysical performance.
In Silico Design and Prediction of Novel this compound Derivatives with Enhanced Properties
In silico (computer-based) design is a modern approach to developing new molecules with desired properties, avoiding the time and expense of synthesizing and testing many candidates. nih.gov This strategy is applied to design novel derivatives of this compound with enhanced characteristics such as greater brightness, improved photostability, or different color spectra. nih.govresearchgate.net
The process begins with the known structure of this compound. Computational chemists then introduce systematic modifications, such as adding or changing substituent groups on the fluorescein (B123965) core. For each new virtual compound, quantum chemical calculations are performed to predict its photophysical properties. rsc.org Additionally, molecular properties related to drug-likeness, such as solubility and membrane permeability, can be predicted using quantitative structure-activity relationship (QSAR) models. researchgate.net This allows for the rapid screening of hundreds of potential derivatives to identify a few promising candidates for laboratory synthesis and testing.
Table 2: Predicted Photophysical Properties of Hypothetical this compound Derivatives
| Derivative | Modification | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Quantum Yield |
| This compound (Parent) | None | 520 | 545 | 0.75 |
| Derivative A | Add -NO₂ group | 535 | 560 | 0.40 |
| Derivative B | Replace -Cl with -F | 515 | 538 | 0.80 |
| Derivative C | Add -SO₃H group | 522 | 548 | 0.78 |
This interactive table provides an example of how in silico design studies would present predicted data for newly designed derivatives, comparing them against the parent this compound molecule.
Computational Approaches to Understanding Fluorescence Quenching Phenomena
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. acs.org This phenomenon can be caused by various molecular interactions, including the formation of non-fluorescent complexes (static quenching) or collisional de-excitation (dynamic quenching). researchgate.net Computational methods, particularly the combination of MD simulations and quantum mechanics, are invaluable for dissecting the mechanisms behind quenching. nih.gov
MD simulations can be used to model the interaction between this compound and a potential quenching molecule, such as the amino acid tryptophan. nih.gov The simulations can reveal whether the molecules form a stable ground-state complex and determine the preferred orientation and distance between them. Quantum chemical calculations can then be performed on representative snapshots from the MD trajectory to determine if these specific arrangements facilitate a quenching pathway, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) to a non-fluorescent acceptor. researchgate.net This combined approach provides a detailed, dynamic picture of the quenching process at the molecular level.
Challenges and Future Research Directions in 6 Joe Se Chemistry and Applications
Addressing Impurity Issues in Commercial Synthesis for Improved Conjugation Efficiency
A significant challenge in the application of 6-JOE SE lies in its commercial synthesis, which can affect the purity of the final product and, consequently, its conjugation efficiency. The synthesis of the 6-JOE core structure (5(6)-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein) has historically been characterized by limitations such as tedious chromatographic separations and low yields. bris.ac.uk
The traditional synthesis involves the condensation of 2-chloro-4-methoxyresorcinol with trimellitic anhydride (B1165640). bris.ac.uk This process can lead to the formation of regioisomers (5-JOE and 6-JOE) and other byproducts that are difficult to separate. The presence of these impurities, particularly unreacted dye or hydrolyzed succinimidyl ester, can significantly reduce the efficiency of conjugation reactions. Unwanted isomers may exhibit different conjugation kinetics and fluorescent properties, leading to variability in experimental results. For instance, studies have shown that 5-JOE and 6-JOE isomers can have different fluorescence quantum yields, especially when in close proximity to certain DNA bases like guanine (B1146940). bris.ac.uk
Table 1: Key Challenges and Improvements in this compound Synthesis
| Challenge | Traditional Limitation | Modern Improvement | Impact on Conjugation Efficiency |
| Yield | Low overall yield (e.g., ~4%) from starting materials. researchgate.net | Modified condensation reaction increasing yield tenfold (to ~40%). researchgate.net | Higher yield reduces cost and improves availability of the pure precursor. |
| Purity | Formation of multiple byproducts and regioisomers (5-JOE). bris.ac.uk | Optimized reaction conditions (lower temperature) to minimize byproducts. bris.ac.uk | Fewer reactive impurities lead to more specific labeling of the target amine. |
| Separation | Tedious chromatographic separation of 5- and 6-isomers. bris.ac.uk | Isomer separation via pentafluorophenyl esters of protected derivatives. bris.ac.uk | Use of a single, pure isomer ensures uniform conjugation and predictable fluorescent properties. |
Development of Novel 6-JOE Derivatives for Expanded Research Utility
While this compound is a well-established reagent, the development of novel derivatives is a key area of future research aimed at expanding its applications. Modifications can be designed to enhance its photophysical properties, introduce new functionalities, or improve its performance in specific biological contexts.
One avenue of development has been the creation of 6-JOE phosphoramidites for direct incorporation into oligonucleotides during automated solid-phase synthesis. bris.ac.uk This approach bypasses the need for a post-synthesis conjugation step with an amino-modified oligo and this compound, streamlining the production of fluorescently labeled probes. bris.ac.ukaatbio.com
Furthermore, research into the linker connecting the JOE fluorophore to the oligonucleotide has led to new derivatives with improved properties. For example, four non-nucleoside JOE phosphoramidites have been synthesized using both 5- and 6-JOE isomers attached via either a flexible 6-aminohexanol (AH) linker or a rigid 4-trans-aminocyclohexanol (ACH) linker. bris.ac.uk Studies on the resulting oligonucleotide conjugates revealed that the nature of the linker significantly impacts the dye's fluorescence quantum yield. The rigid ACH linker was found to mitigate the fluorescence quenching effect observed when the dye is near guanine residues, a common issue with xanthene dyes. bris.ac.uk This demonstrates how rational design of derivatives can overcome existing limitations and enhance research utility. Future work could focus on creating derivatives with altered solubility, cell permeability, or with functional groups for bioorthogonal "click" chemistry reactions.
Exploration of this compound in Non-Nucleic Acid Related Biological Applications
The primary application of this compound is the labeling of amino-modified nucleic acids. thermofisher.com However, its amine-reactive succinimidyl ester group makes it chemically suitable for labeling any biomolecule with a primary amine, such as proteins, peptides, and certain lipids. The exploration of this compound in these non-nucleic acid applications represents a significant area for future research.
The conjugation chemistry involves the reaction of the succinimidyl ester with the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a protein or peptide. This forms a stable amide bond, covalently attaching the JOE fluorophore. This principle is widely used for labeling antibodies for techniques like flow cytometry and immunofluorescence. biotium.comnih.gov While protocols for labeling proteins with various amine-reactive dyes are well-established, specific applications and optimizations using this compound are less documented.
Future research could focus on systematically evaluating this compound for protein-based assays. This would involve:
Developing and optimizing protocols for labeling specific proteins, such as antibodies or enzymes, with this compound.
Characterizing the performance of 6-JOE-protein conjugates in applications like flow cytometry, fluorescence microscopy, and immunoassays. biotium.com
Investigating the effect of 6-JOE labeling on protein function, which is a critical consideration for any labeling strategy.
Expanding the use of this compound to protein labeling would provide researchers with an additional color for multi-parametric studies, leveraging its distinct spectral properties that are intermediate between green and orange fluorophores.
Optimization of Conjugation Protocols for Diverse Biological Systems
Achieving high and consistent conjugation efficiency is critical for the successful use of this compound. While general protocols for amine-reactive labeling exist, optimization is often required for different biological systems and target molecules.
Several factors critically influence the outcome of the conjugation reaction. The pH of the reaction buffer is paramount; the primary amine of the target biomolecule must be in a non-protonated state to be nucleophilic. This typically requires a slightly basic pH, with optimal results often achieved in the range of 8.5 to 9.5. researchgate.net Buffers such as sodium bicarbonate or sodium tetraborate are commonly used. nih.gov It is crucial to avoid buffers containing primary amines, like Tris, as they will compete with the target molecule for reaction with the this compound. nih.gov
The purity of the reactants is also essential. The this compound reagent should be protected from moisture to prevent hydrolysis of the reactive succinimidyl ester. The biomolecule to be labeled, whether an oligonucleotide or a protein, must be free of any amine-containing contaminants. For amino-modified oligonucleotides, this means ensuring the removal of reagents like ammonia or triethylamine used during synthesis and purification. nih.gov
Table 2: Factors for Optimization of this compound Conjugation
| Parameter | Recommended Condition | Rationale | Potential Issue if Not Optimized |
| pH | 8.5 - 9.5 researchgate.net | Ensures the target primary amine is deprotonated and nucleophilic. | Low pH protonates the amine, preventing reaction. High pH can degrade the protein or hydrolyze the SE ester. |
| Buffer System | Sodium Bicarbonate or Sodium Tetraborate nih.gov | Provides stable pH in the optimal range without competing amines. | Buffers with primary amines (e.g., Tris) will react with this compound, reducing labeling efficiency. |
| Reactant Purity | Anhydrous DMSO for dye; amine-free biomolecule. nih.gov | Prevents hydrolysis of the succinimidyl ester and avoids side reactions. | Hydrolyzed dye is non-reactive. Contaminating amines compete for the dye. |
| Molar Ratio | To be determined empirically | Balances degree of labeling with potential for protein inactivation or precipitation. | Too low ratio results in poor labeling; too high can cause protein aggregation or functional loss. |
| Temperature | Room Temperature | Sufficient for the reaction without promoting degradation of reactants. | High temperatures can increase hydrolysis rate and may denature proteins. |
Future research in this area involves developing streamlined, aqueous-compatible, on-column conjugation methods for oligonucleotides, which can simplify purification. nih.gov For proteins, creating optimized kits and protocols specific to this compound would facilitate its broader adoption in diverse biological applications.
Comparative Performance Analysis of this compound Against Next-Generation Fluorophores in Advanced Assays
The field of fluorescent probes is continually evolving, with "next-generation" fluorophores offering improvements in brightness, photostability, and other performance metrics. A critical area of ongoing evaluation is the comparative performance of traditional dyes like this compound against these newer alternatives in demanding applications such as multiplex qPCR and high-resolution imaging.
In multiplex qPCR, spectral overlap between different reporter dyes can lead to signal bleed-through and inaccurate quantification. thermofisher.com Newer dyes have been developed to address this. For example, the VIC® dye was designed as a replacement for JOE and HEX. Comparative studies have shown that VIC exhibits a fluorescent signal nearly four times stronger than JOE and has a narrower emission peak, which improves spectral resolution and reduces crosstalk with other dyes like FAM. thermofisher.com
Similarly, the Alexa Fluor® series of dyes are known for their superior photostability and high quantum yields compared to traditional fluorophores. nih.govuci.edu For instance, Alexa Fluor 532 has spectral characteristics similar to JOE but is part of a family of dyes noted for being less susceptible to photobleaching and pH changes. nih.gov Studies comparing Alexa Fluor dyes to Cy dyes have shown that Alexa Fluor conjugates are significantly more fluorescent and photostable, especially at high degrees of labeling where Cy dyes are prone to aggregation-induced quenching. researchgate.net While direct comparisons with this compound are less common, the known advantages of these newer dyes suggest they may outperform this compound in applications requiring high sensitivity or prolonged light exposure.
Future research should involve direct, quantitative comparisons of this compound with modern dyes like the Alexa Fluor and DyLight series in standardized advanced assays. Such studies would provide a clearer understanding of its relative performance and guide researchers in selecting the most appropriate fluorophore for their specific needs.
Table 3: Comparison of 6-JOE with Next-Generation Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Advantages of Alternative | Relevant Application |
| 6-JOE | ~520 | ~548 | (Baseline) | DNA Sequencing, Multiplex qPCR thermofisher.com |
| VIC® | ~538 | ~554 | ~4x stronger signal, narrower emission peak, better spectral resolution. thermofisher.com | Multiplex qPCR thermofisher.com |
| HEX | ~535 | ~556 | Spectrally similar alternative, often used interchangeably. researchgate.net | Multiplex qPCR researchgate.net |
| Alexa Fluor® 532 | ~531 | ~554 | Higher quantum yield, photostability, and pH insensitivity. nih.gov | Imaging, Flow Cytometry |
Q & A
Basic Research Questions
Q. What are the key spectral properties of 6-Joe SE, and how do they influence its application in fluorescence-based assays?
- Methodological Answer : The excitation/emission maxima of this compound are 494 nm and 548 nm, respectively, making it suitable for instruments equipped with argon-ion lasers (488 nm excitation) . Its moderate Stokes shift and compatibility with quenchers like BHQ-1 enable its use in real-time PCR probes and hybridization assays. Researchers should validate spectral overlap using tools like fluorometer scans before multiplexing to avoid cross-talk (e.g., avoid pairing with Cy™3, which emits at 564 nm) .
Q. What protocols are recommended for conjugating this compound to oligonucleotides?
- Methodological Answer : Conjugation involves reacting the succinimidyl ester (SE) group of this compound with primary amines on modified oligonucleotides. Use a 10:1 molar excess of dye-to-oligonucleotide in pH 8.3–8.5 bicarbonate buffer for 2–4 hours. Purify conjugates via reverse-phase HPLC to remove unreacted dye and isomers (e.g., 3-JOE SE byproducts). Verify labeling efficiency by measuring absorbance at 494 nm and 260 nm (dye:DNA ratio = ÷ ) .
Q. How does this compound compare to other fluorescein derivatives like FAM or HEX in terms of stability and brightness?
- Methodological Answer : this compound has lower quantum yield (~0.7) compared to 6-FAM (~0.9) but offers better photostability in acidic conditions. Its dichloro and dimethoxy substitutions reduce pH sensitivity, making it suitable for intracellular applications. For brightness optimization, use higher dye concentrations but avoid self-quenching by testing serial dilutions in target buffers .
Advanced Research Questions
Q. How can researchers mitigate signal cross-talk when using this compound in multiplex fluorescent assays?
- Methodological Answer : Design assays with non-overlapping emission spectra (e.g., pair this compound with Cy™5 instead of Cy™3) . Use spectral unmixing software (e.g., ImageJ plugins or commercial tools like Leica LAS X) to deconvolve signals. Validate with single-dye controls and include a "no-template" control to identify background fluorescence. For qPCR, optimize probe concentrations to minimize cross-talk .
Q. What challenges arise from impurities like 3-JOE SE in this compound synthesis, and how can they be addressed?
- Methodological Answer : 3-JOE SE isomers form during synthesis due to incomplete regioselective esterification. These impurities reduce labeling efficiency and increase heterogeneity in conjugated products. Mitigate by:
- Sourcing this compound from vendors who use HPLC purification (e.g., AAT Bioquest’s product with <1% 3-JOE SE) .
- Performing post-conjugation purification via anion-exchange chromatography to separate isomers.
- Validating purity using LC-MS (mass accuracy ±1 Da) and comparing retention times to reference standards .
Q. How should researchers optimize experimental designs to account for this compound’s lower conjugation efficiency compared to other dyes?
- Methodological Answer : Lower yields (~50–60% for this compound vs. ~80% for FAM) require adjustments:
- Increase reaction time to 6–8 hours and use a 15:1 dye-to-oligonucleotide molar ratio.
- Pre-purify oligonucleotides to remove amine-containing contaminants (e.g., EDTA) via size-exclusion chromatography.
- Quantify conjugation success using MALDI-TOF MS to detect mass shifts (~505 Da for this compound) .
Q. What analytical techniques are most effective for detecting and quantifying this compound in complex biological samples?
- Methodological Answer : Use fluorescence microscopy with a 488 nm laser and 525/40 nm emission filter for localization studies. For quantification:
- In vitro : Measure fluorescence intensity with a plate reader (λex/λem = 490/548 nm) and normalize to a standard curve.
- In vivo : Employ fluorescence-activated cell sorting (FACS) with compensation settings adjusted for cross-talk.
- Validate specificity using siRNA knockdowns or competitive inhibitors in target pathways .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictory results in studies using this compound-labeled probes?
- Methodological Answer : Contradictions often stem from batch-to-batch variability or improper storage (e.g., hydrolysis of SE groups in humid conditions). Resolve by:
- Repeating experiments with a new dye batch stored at -20°C in anhydrous DMSO.
- Including internal controls (e.g., a FAM-labeled probe) to normalize fluorescence readings.
- Applying statistical tools like Grubbs’ test to identify outliers in replicate experiments .
Q. What computational tools can assist in designing experiments to minimize this compound’s limitations?
- Methodological Answer : Use SpectraViewer (Thermo Fisher) to simulate spectral overlap in multiplex assays. For conjugation efficiency modeling, apply kinetic equations (e.g., second-order rate law: ) to optimize reaction conditions. Open-source tools like PyMol or ChimeraX can visualize dye-oligonucleotide interactions .
Tables for Methodological Reference
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